4-Methoxybiphenyl-3-carboxylic acid

Overview

Description

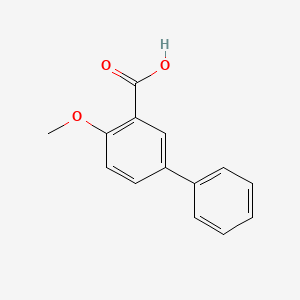

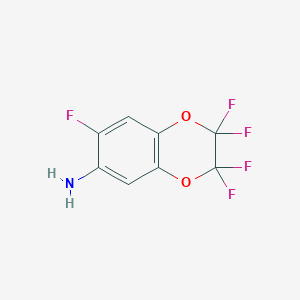

4-Methoxybiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.25 . It is also known by its IUPAC name, 4’-methoxy [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 4-Methoxybiphenyl-3-carboxylic acid is 1S/C14H12O3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications

Pharmaceuticals

4-Methoxybiphenyl-3-carboxylic acid: is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs. Its carboxylic acid group can act as a counterion in pharmaceutical salts to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs) . This compound is also involved in the synthesis of complex molecules that can serve as intermediates in drug development.

Organic Synthesis

In organic chemistry, 4-Methoxybiphenyl-3-carboxylic acid is employed as a reagent and intermediate. Its structure is conducive to reactions such as substitution, elimination, and coupling, which are fundamental in creating complex organic molecules . It can also be used to modify the surface of nanoparticles and nanostructures, aiding in the production of polymer nanomaterials .

Material Science

The compound finds applications in material science, particularly in the modification of surfaces and the creation of novel materials. Its molecular structure allows it to interact with other compounds, forming stable complexes that can be used in the development of advanced materials .

Analytical Chemistry

4-Methoxybiphenyl-3-carboxylic acid: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical methods .

Agricultural Research

In agricultural research, carboxylic acids, including 4-Methoxybiphenyl-3-carboxylic acid , may be explored for their potential as biocontrol agents. They can be part of studies aiming to reduce the use of synthetic pesticides and promote eco-friendly farming practices .

Environmental Studies

Environmental studies may investigate the behavior of compounds like 4-Methoxybiphenyl-3-carboxylic acid in various ecosystems. Research can focus on its persistence, bioaccumulation, and potential effects on wildlife and human health .

Nanotechnology

The carboxylic acid group of 4-Methoxybiphenyl-3-carboxylic acid is particularly useful in nanotechnology for the surface modification of carbon nanotubes and graphene. This aids in the dispersion and incorporation of these materials into composites and devices .

Polymer Science

In polymer science, 4-Methoxybiphenyl-3-carboxylic acid can be used as a monomer or additive. Its incorporation into polymers can enhance their properties, such as thermal stability and mechanical strength .

Safety and Hazards

The safety data sheet for 4-Methoxybiphenyl-3-carboxylic acid indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Like other carboxylic acid compounds, it may be involved in hydrogen bonding and ionic interactions with its targets, leading to changes in cellular function .

Pharmacokinetics

As a carboxylic acid, it is likely to be absorbed in the stomach and intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 4-Methoxybiphenyl-3-carboxylic acid’s action are currently unknown due to the lack of research on this compound .

properties

IUPAC Name |

2-methoxy-5-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUOSOAWSBPNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybiphenyl-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

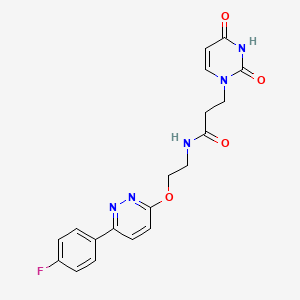

![1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone](/img/structure/B2851073.png)

![6-Bromo-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B2851075.png)

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2851082.png)

![Methyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2851085.png)

![Tert-butyl N-[[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2851086.png)

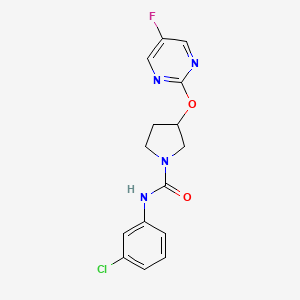

![2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2851087.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2851091.png)

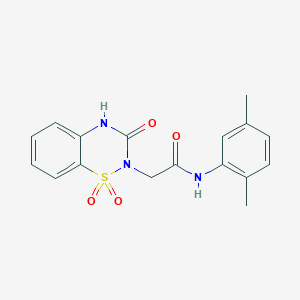

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2851092.png)